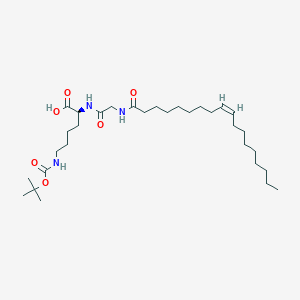

N'-Boc-N-(Gly-Oleoyl)-Lys

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H57N3O6 |

|---|---|

Molecular Weight |

567.8 g/mol |

IUPAC Name |

(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[2-[[(Z)-octadec-9-enoyl]amino]acetyl]amino]hexanoic acid |

InChI |

InChI=1S/C31H57N3O6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-27(35)33-25-28(36)34-26(29(37)38)22-20-21-24-32-30(39)40-31(2,3)4/h12-13,26H,5-11,14-25H2,1-4H3,(H,32,39)(H,33,35)(H,34,36)(H,37,38)/b13-12-/t26-/m0/s1 |

InChI Key |

KGOQBRYHELEEDT-NIFVDBSRSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCC(=O)N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCC(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N'-Boc-N-(Gly-Oleoyl)-Lys: Function and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Boc-N-(Gly-Oleoyl)-Lysine is a crucial lipidated amino acid derivative that serves as a cornerstone in modern peptide drug development and bioconjugation. Its unique trifunctional structure, comprising a Boc-protected alpha-amino group, a re-activatable epsilon-amino group, and a lipophilic oleoyl-glycyl moiety, offers a versatile platform for enhancing the therapeutic potential of peptides. The primary function of this molecule is to facilitate peptide lipidation, a key strategy to overcome the inherent pharmacokinetic limitations of peptide-based therapeutics, such as short in-vivo half-life and rapid renal clearance. This guide provides a comprehensive overview of the function of N'-Boc-N-(Gly-Oleoyl)-Lys, including its role in peptide synthesis, its impact on the pharmacokinetic and pharmacodynamic properties of peptides, and its emerging applications in targeted drug delivery systems like PROTACs.

Core Function: A Lipidated Building Block for Enhanced Peptide Therapeutics

The fundamental role of this compound lies in its utility as a specialized building block in solid-phase peptide synthesis (SPPS). The incorporation of this molecule into a peptide sequence imparts a lipid character to the final peptide, a process known as lipidation. This modification is a clinically validated strategy to improve the pharmacological properties of peptide and protein drugs.[1]

The oleoyl (B10858665) group, a monounsaturated fatty acid, provides the lipophilic anchor. This lipid tail can reversibly bind to circulating albumin, a plasma protein, effectively creating a circulating reservoir of the peptide drug. This association with albumin significantly increases the hydrodynamic radius of the peptide, preventing its rapid clearance by the kidneys and prolonging its circulation half-life. The glycine (B1666218) spacer between the oleoyl chain and the lysine (B10760008) backbone provides flexibility and can influence the overall properties of the resulting lipopeptide.

The tert-butyloxycarbonyl (Boc) group on the N'-alpha-amino position is a standard protecting group in peptide synthesis. It ensures that the alpha-amino group does not participate in unwanted side reactions during the coupling of subsequent amino acids in the peptide chain. The Boc group can be selectively removed under acidic conditions to allow for the stepwise elongation of the peptide.

Applications in Drug Development

The primary application of this compound is in the development of long-acting peptide therapeutics. By extending the half-life of peptides, this modification allows for less frequent dosing regimens, improving patient compliance and therapeutic outcomes.

Furthermore, this compound is utilized in the construction of Proteolysis Targeting Chimeras (PROTACs).[2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The alkyl chain of the oleoyl group in this compound can be incorporated as part of the linker connecting the target-binding and E3 ligase-binding moieties of the PROTAC.

Experimental Protocols

Hypothetical Synthesis Workflow of this compound

The synthesis would likely involve a multi-step process:

-

Protection of Lysine: The synthesis would begin with the selective protection of the α-amino group of L-lysine with a Boc group, yielding Nα-Boc-L-lysine.

-

Activation of Oleic Acid: Oleic acid would be activated, for example, by converting it to an N-hydroxysuccinimide (NHS) ester or another active ester.

-

Coupling of Glycine: The activated oleic acid would then be coupled to the amino group of glycine to form Oleoyl-Glycine.

-

Coupling to Lysine: The carboxyl group of Oleoyl-Glycine would be activated and subsequently coupled to the ε-amino group of Nα-Boc-L-lysine.

-

Purification: The final product, this compound, would be purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Caption: Hypothetical workflow for the synthesis of this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a peptide sequence during standard Boc-chemistry SPPS.

Materials:

-

This compound

-

Appropriate solid support resin (e.g., Merrifield resin)

-

Other Boc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU)

-

Activating agent (e.g., DIPEA)

-

Deprotection reagent (e.g., Trifluoroacetic acid in Dichloromethane)

-

Solvents (e.g., DMF, DCM)

Protocol:

-

Resin Preparation: The solid support resin is swelled in an appropriate solvent like DMF.

-

First Amino Acid Coupling: The C-terminal amino acid of the desired peptide is coupled to the resin.

-

Deprotection: The Boc protecting group of the resin-bound amino acid is removed using a solution of TFA in DCM.

-

Neutralization: The resin is neutralized with a base such as DIPEA.

-

Coupling of this compound: this compound is pre-activated with a coupling reagent and DIPEA in DMF and then added to the resin. The coupling reaction is allowed to proceed until completion, which can be monitored by a Kaiser test.

-

Chain Elongation: Subsequent amino acids are coupled by repeating the deprotection, neutralization, and coupling steps.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

-

Purification: The crude lipopeptide is purified by reverse-phase HPLC.

Caption: Workflow for incorporating this compound into a peptide via SPPS.

Quantitative Data

As of the latest literature review, specific quantitative data (e.g., IC50, Ki, pharmacokinetic parameters) for peptides synthesized using this compound (CAS 2353409-71-7) are not extensively published in publicly accessible databases. The data that is available generally pertains to the broader class of lipidated peptides. The following table summarizes the expected impact of oleoyl lipidation on peptide pharmacokinetics based on general knowledge of this class of molecules.

| Parameter | Expected Change with Oleoyl Lipidation | Rationale |

| Half-life (t½) | Significant Increase | Binding to serum albumin reduces renal clearance. |

| Volume of Distribution (Vd) | Decrease | Sequestration in the plasma due to albumin binding. |

| Clearance (CL) | Significant Decrease | Reduced glomerular filtration rate due to increased size. |

| Bioavailability (Oral) | Generally Low (but potentially enhanced over non-lipidated peptide) | Lipophilicity may slightly improve absorption, but enzymatic degradation in the gut remains a challenge. |

Signaling Pathways and Logical Relationships

The primary mechanism by which this compound-modified peptides exert their extended action is through their interaction with serum albumin and subsequent modulation of their pharmacokinetic profile. This does not directly implicate a specific signaling pathway but rather a physiological transport and clearance pathway.

Caption: Pharmacokinetic pathway of a peptide modified with this compound.

Conclusion

This compound is a vital tool in the arsenal (B13267) of medicinal chemists and drug developers. Its function as a lipidating agent for peptides provides a reliable method to significantly improve their pharmacokinetic profiles, thereby enhancing their therapeutic efficacy. The Boc protection strategy allows for its seamless integration into standard solid-phase peptide synthesis workflows. As the field of peptide therapeutics continues to expand, and with the rise of novel modalities like PROTACs, the utility of specialized building blocks such as this compound is set to grow, paving the way for the development of more effective and patient-friendly peptide-based medicines. Further research documenting the specific quantitative effects and detailed applications of this particular compound will be invaluable to the scientific community.

References

Unraveling the Cellular Mechanisms of N'-Boc-N-(Gly-Oleoyl)-Lys: A Proposed Investigatory Framework

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract: N'-Boc-N-(Gly-Oleoyl)-Lysine is a novel lipoamino acid construct. While direct experimental data on its mechanism of action is not currently available in the public domain, its structural components—an N-terminally protected glycine, an oleoyl (B10858665) group, and a lysine (B10760008) residue—suggest a range of plausible cellular interactions. This technical guide outlines a proposed mechanism of action for N'-Boc-N-(Gly-Oleoyl)-Lys, drawing inferences from the known biological activities of its constituent parts. We present a hypothetical framework for its cellular activity, detail robust experimental protocols for its investigation, and provide visual representations of potential signaling pathways and workflows to guide future research.

Proposed Mechanism of Action

Based on its structure, this compound is hypothesized to function as a modulator of cellular membranes and potentially as an inhibitor of specific enzymes. The oleoyl tail suggests a strong affinity for lipid bilayers, potentially altering membrane fluidity and the function of membrane-associated proteins. The glycine-lysine headgroup may interact with cell surface receptors or intracellular signaling molecules.

Potential Cellular Targets

-

Cellular Membranes: The oleoyl moiety could facilitate insertion into the plasma membrane, altering its physical properties and influencing the activity of embedded proteins such as ion channels and receptors.

-

Enzyme Inhibition: Lipidated amino acids and peptides have been explored as enzyme inhibitors. Potential targets for this compound could include proteases, kinases, or lipases, where the oleoyl group could interact with hydrophobic pockets of the enzyme active site.

-

Drug Delivery: The amphipathic nature of the molecule suggests its potential as a permeation enhancer, facilitating the cellular uptake of other molecules.

Hypothesized Signaling Pathways

Given the potential for membrane interaction, this compound could influence signaling pathways that are initiated at the cell membrane. For instance, by altering the lipid raft composition or the dimerization of receptors, it could modulate pathways such as:

-

Phospholipase C (PLC) Pathway: Alterations in membrane fluidity could affect the activity of PLC, leading to changes in intracellular calcium levels and protein kinase C (PKC) activation.

-

PI3K/Akt Pathway: Interactions with receptor tyrosine kinases or other membrane-associated proteins could trigger the PI3K/Akt signaling cascade, impacting cell survival and proliferation.

Quantitative Data from Related Compounds

To provide context for the potential potency of this compound, the following table summarizes data from structurally related lipidated amino acids and peptides.

| Compound/Scaffold | Target/Assay | Quantitative Metric | Value | Reference Compound |

| Oleoyl-L-carnitine | CPT1 Inhibition | IC50 | 3.5 µM | Etomoxir |

| Myristoyl-CoA | Protein N-myristoyltransferase | Km | 0.8 µM | - |

| Palmitoyl-L-lysine | Self-assembly | Critical Micelle Concentration | 1.2 mM | - |

Detailed Experimental Protocols

The following protocols are proposed to elucidate the mechanism of action of this compound.

Cell Viability and Proliferation Assays

-

Objective: To determine the cytotoxic and cytostatic effects of this compound on various cell lines.

-

Methodology:

-

Seed cells (e.g., HeLa, HEK293, a relevant cancer cell line) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in cell culture medium.

-

Replace the medium in the cell plates with the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

-

Incubate for 24, 48, and 72 hours.

-

Assess cell viability using an MTT or PrestoBlue assay according to the manufacturer's instructions. Measure absorbance at the appropriate wavelength.

-

Calculate IC50 values using non-linear regression analysis.

-

Membrane Fluidity Assay

-

Objective: To assess the effect of this compound on the fluidity of cellular membranes.

-

Methodology:

-

Treat cells with varying concentrations of this compound for a defined period (e.g., 1-4 hours).

-

Label the cells with a fluorescent membrane probe sensitive to lipid packing, such as Laurdan or DPH.

-

Measure the fluorescence emission spectrum of the probe using a fluorescence spectrophotometer or a fluorescence microscope.

-

Calculate the generalized polarization (GP) for Laurdan or the fluorescence anisotropy for DPH to determine changes in membrane fluidity. An increase in GP or anisotropy indicates decreased fluidity.

-

Western Blot Analysis of Signaling Pathways

-

Objective: To investigate the effect of this compound on key signaling proteins.

-

Methodology:

-

Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-PKC, PKC, p-ERK, ERK).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect chemiluminescence using an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Visualizations

Proposed Signaling Pathways

Caption: Proposed signaling pathways affected by this compound.

Experimental Workflow for Mechanism of Action Study

Caption: Experimental workflow for elucidating the mechanism of action.

An In-depth Technical Guide to the Introduction of Boc Protection in the Synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and introduction of the tert-butyloxycarbonyl (Boc) protecting group in the synthesis of the lipoamino acid conjugate, N'-Boc-N-(Gly-Oleoyl)-Lysine. This guide details the strategic importance of Boc protection in multi-step synthesis, provides detailed experimental protocols, summarizes quantitative data, and illustrates key chemical and procedural workflows.

Introduction to Boc Protection in Peptide and Lipoamino Acid Synthesis

In the intricate field of peptide and modified amino acid synthesis, protecting groups are indispensable tools for preventing undesirable side reactions at reactive functional groups. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1][2] This acid lability makes it orthogonal to other protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenolysis), allowing for selective deprotection strategies in complex syntheses.[3]

The primary function of the Boc group is to temporarily mask the nucleophilic nature of an amino group, thereby directing the reaction to other desired sites.[2] In the synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine, the Boc group is strategically placed on the ε-amino group of the lysine (B10760008) side chain. This ensures that during the subsequent peptide coupling steps—first with glycine (B1666218) and then with oleic acid—the acylation occurs specifically at the α-amino group of the lysine, preventing branching and ensuring the correct linear structure of the final molecule.[4] The lipidation of peptides and amino acids is a key strategy to enhance their therapeutic properties, such as improving half-life, reducing immunogenicity, and enabling intracellular uptake.[5][6]

Synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine: A Stepwise Approach

The synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine is a multi-step process that can be logically broken down into three key stages:

-

Selective Boc Protection of the Lysine Side Chain: The synthesis begins with the selective protection of the ε-amino group of L-lysine with a Boc group to yield Nε-Boc-L-lysine.

-

Dipeptide Formation: The α-amino group of Nε-Boc-L-lysine is then coupled with an N-terminally protected glycine (e.g., Fmoc-Gly-OH) followed by deprotection, or directly with glycine methyl ester followed by saponification, to form the Gly-Lys(Boc) dipeptide.

-

N-terminal Lipidation: Finally, the free N-terminal amino group of the Gly-Lys(Boc) dipeptide is acylated with oleic acid to yield the target molecule, N'-Boc-N-(Gly-Oleoyl)-Lysine.

The overall synthetic pathway is depicted below.

Experimental Protocols

The following protocols are based on established methods for Boc protection, peptide coupling, and N-acylation.[1][7][8]

This protocol describes the selective protection of the ε-amino group of L-lysine using di-tert-butyl dicarbonate (B1257347) (Boc anhydride).

-

Materials:

-

L-Lysine hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate (B1210297)

-

1M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

Dissolve L-Lysine hydrochloride (1 equivalent) in an aqueous solution of sodium bicarbonate (3 equivalents).

-

Cool the solution in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane to the lysine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Wash the mixture with ethyl acetate to remove unreacted Boc anhydride (B1165640) and byproducts.

-

Carefully acidify the aqueous layer to a pH of approximately 3-4 with 1M HCl to precipitate the product.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield Nε-Boc-L-Lysine as a white solid.

-

This protocol details the coupling of Fmoc-glycine to Nε-Boc-L-Lysine followed by Fmoc deprotection.

-

Materials:

-

Nε-Boc-L-Lysine (from Protocol 1)

-

Fmoc-Gly-OH

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Diethyl ether

-

-

Procedure:

-

Dissolve Nε-Boc-L-Lysine (1 equivalent), Fmoc-Gly-OH (1.1 equivalents), and HOBt (1.1 equivalents) in DMF.

-

Cool the solution to 0°C and add EDC·HCl (1.1 equivalents).

-

Add DIPEA (2.5 equivalents) and stir the reaction mixture at 0°C for 30 minutes, then at room temperature overnight.

-

Remove the solvent under vacuum. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over MgSO₄, filter, and evaporate to obtain the crude Fmoc-Gly-Lys(Boc)-OH.

-

Dissolve the protected dipeptide in DMF and add an equal volume of 20% piperidine in DMF. Stir for 1-2 hours at room temperature to remove the Fmoc group.

-

Precipitate the deprotected dipeptide, Gly-Lys(Boc)-OH, by adding cold diethyl ether.

-

Collect the precipitate by filtration and dry under vacuum.

-

This protocol describes the final N-acylation step with oleic acid.

-

Materials:

-

Gly-Lys(Boc)-OH (from Protocol 2)

-

Oleic acid

-

EDC·HCl

-

HOBt

-

DIPEA

-

DMF

-

Ethyl acetate

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

Dissolve Gly-Lys(Boc)-OH (1 equivalent), oleic acid (1.1 equivalents), and HOBt (1.1 equivalents) in DMF.

-

Cool the mixture to 0°C and add EDC·HCl (1.1 equivalents).

-

Add DIPEA (2.5 equivalents) and stir at 0°C for 30 minutes, then at room temperature overnight.

-

Remove DMF under vacuum. Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform) to obtain the final product.[9]

-

Data Presentation

The following tables summarize typical quantitative data for the synthesis of Boc-protected lipoamino acids. Yields and reaction times can vary based on scale and specific reaction conditions.

Table 1: Summary of Reaction Conditions and Typical Yields

| Step | Reaction | Key Reagents | Solvent | Typical Time (h) | Typical Yield (%) |

| 1 | Nε-Boc Protection of Lysine | (Boc)₂O, NaHCO₃ | Dioxane/Water | 12-16 | 85-95 |

| 2 | Dipeptide Formation | Fmoc-Gly-OH, EDC, HOBt | DMF | 12-18 | 80-90 |

| 3 | N-terminal Oleoylation | Oleic Acid, EDC, HOBt | DMF | 12-18 | 70-85 |

Table 2: Characterization Data for Key Intermediates and Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Analytical Data |

| Nε-Boc-L-Lysine | C₁₁H₂₂N₂O₄ | 246.30 | ¹H NMR, ¹³C NMR, MS (ESI+) confirming mass |

| Gly-Lys(Boc)-OH | C₁₃H₂₅N₃O₅ | 303.36 | ¹H NMR, ¹³C NMR, MS (ESI+) confirming mass |

| N'-Boc-N-(Gly-Oleoyl)-Lysine | C₃₁H₅₇N₃O₆ | 567.80 | ¹H NMR showing signals for oleoyl (B10858665) chain, glycine, and lysine; MS (ESI+) confirming mass; IR showing amide and carbamate (B1207046) C=O stretches |

Workflow and Mechanism Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and the chemical mechanism of Boc protection.

The mechanism of Boc protection involves the nucleophilic attack of the amine on the Boc anhydride.

Conclusion

The strategic use of the Boc protecting group on the lysine side chain is fundamental to the successful synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine. It allows for the regioselective formation of amide bonds at the α-amino position, enabling the construction of this complex lipoamino acid derivative. The protocols outlined in this guide, based on established chemical principles, provide a robust framework for the synthesis, purification, and characterization of this molecule, which is of significant interest for applications in drug delivery and the development of peptide-based therapeutics.[10][11] Careful execution of each step and rigorous purification are critical to obtaining the final product with high purity.

References

- 1. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. A review of lipidation in the development of advanced protein and peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptide Lipidation: A Breakthrough Strategy | Biopharma PEG [biochempeg.com]

- 7. Boc-Lys(Boc)-OH synthesis - chemicalbook [chemicalbook.com]

- 8. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Characterization and Evaluation of Ionizable Lysine-Based Lipids for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N'-Boc-N-(Gly-Oleoyl)-Lys, CAS 2353409-71-7 | AxisPharm [axispharm.com]

N'-Boc-N-(Gly-Oleoyl)-Lys: A Technical Guide to its Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N'-Boc-N-(Gly-Oleoyl)-Lys is a specialized chemical building block designed for advanced applications in drug discovery. As a lipidated amino acid derivative, its primary utility lies in its function as a linker, particularly in the burgeoning field of targeted protein degradation with Proteolysis Targeting Chimeras (PROTACs), and in the enhancement of peptide therapeutics. The incorporation of an oleoyl (B10858665) group—a monounsaturated fatty acid—is a strategic design choice aimed at improving the pharmacokinetic properties of therapeutic molecules. This guide provides an in-depth overview of the core applications, general synthetic methodologies, and the theoretical framework for utilizing this compound in drug development programs. While specific examples of its use in published literature are not yet available, this document outlines its intended applications based on the principles of lipidation and PROTAC design.

Introduction to this compound

This compound is a derivative of the amino acid L-lysine, where the epsilon-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the alpha-amino group is acylated with an oleoyl-glycyl moiety. This trifunctional structure provides a versatile platform for chemical conjugation. The Boc group offers a stable protecting group that can be removed under acidic conditions, revealing a primary amine for further coupling. The carboxylic acid of the lysine (B10760008) provides a handle for conjugation, making it an ideal component for building larger, more complex molecules.

The key feature of this molecule is the oleoyl group. Lipidation, the covalent attachment of a lipid moiety, is a well-established strategy in drug design to enhance the therapeutic potential of peptides and small molecules.[1]

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | N6-(tert-butoxycarbonyl)-N2-(oleoylglycyl)lysine |

| Molecular Formula | C31H57N3O6 |

| Molecular Weight | 567.80 g/mol [2] |

| CAS Number | 2353409-71-7[1][2] |

| Appearance | To be determined (typically a solid) |

| Solubility | Soluble in organic solvents like DMSO[2] |

| Key Functional Groups | - Boc-protected primary amine- Carboxylic acid- Oleoyl (lipid) chain- Glycine (B1666218) spacer |

Core Applications in Drug Discovery

Lipidation for Enhanced Pharmacokinetics

A major challenge in the development of peptide and some small molecule drugs is their rapid clearance from the body and poor membrane permeability. Lipidation addresses these issues by:

-

Prolonging Half-Life: The long alkyl chain of the oleoyl group can reversibly bind to serum albumin, a protein in the bloodstream. This binding effectively creates a circulating reservoir of the drug, reducing its renal clearance and significantly extending its half-life.[1]

-

Improving Membrane Permeability: The lipophilic nature of the fatty acid can enhance the ability of a drug to cross cell membranes, which can be crucial for reaching intracellular targets.

Table 2: General Effects of Lipidation on Drug Properties

| Parameter | Effect of Lipidation | Rationale |

| Plasma Half-life | Increased | Reversible binding to serum albumin reduces renal clearance. |

| Bioavailability | Potentially Increased | Enhanced absorption and protection from enzymatic degradation. |

| Cellular Uptake | Potentially Increased | Increased lipophilicity can facilitate passive diffusion across cell membranes. |

| Metabolic Stability | Potentially Increased | Steric hindrance from the lipid chain can protect against enzymatic degradation. |

Application in PROTACs

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins. A PROTAC consists of three components: a ligand that binds to the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a linker that connects the two.

This compound is designed to be used as a component of the linker in PROTAC synthesis.[2] The incorporation of a lipidated linker can offer several advantages:

-

Improved Physicochemical Properties: The lipid chain can influence the solubility and cell permeability of the entire PROTAC molecule.

-

Enhanced In Vivo Efficacy: By extending the half-life of the PROTAC, the lipid moiety can lead to more sustained protein degradation in vivo.

Synthesis and Experimental Protocols

While a specific, published protocol for the synthesis of this compound is not available, a general methodology can be inferred from standard peptide and organic chemistry techniques.

Proposed Synthesis of this compound

The synthesis would likely proceed in a multi-step fashion:

-

Activation of Oleic Acid: Oleic acid is first activated to facilitate amide bond formation. This can be achieved by converting it to an active ester (e.g., NHS ester) or an acid chloride.

-

Coupling with Glycine: The activated oleic acid is then reacted with the amino group of glycine (with its carboxylic acid protected, e.g., as a methyl or ethyl ester) to form Oleoyl-Glycine.

-

Deprotection of Glycine: The carboxylic acid of Oleoyl-Glycine is deprotected.

-

Coupling to Boc-Lys-OH: The Oleoyl-Glycine is then activated and coupled to the alpha-amino group of Nε-Boc-L-lysine. Standard peptide coupling reagents like HATU or HBTU can be used for this step.

-

Purification: The final product is purified using techniques such as column chromatography or preparative HPLC.

General Protocol for Incorporation into a PROTAC

This protocol describes a general workflow for using a linker like this compound to synthesize a PROTAC.

-

Linker Preparation:

-

The N'-Boc protecting group of this compound is removed using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). This exposes the primary amine at the N' position.

-

The carboxylic acid of the lysine part of the molecule is activated using a coupling reagent (e.g., HATU, HOBt, and DIPEA in DMF).

-

-

Sequential Coupling:

-

Step A: Coupling to the E3 Ligase Ligand: The activated linker is reacted with the E3 ligase ligand (which should have a suitable functional group, often a free amine). The reaction is monitored by LC-MS until completion. The product is purified.

-

Step B: Coupling to the Target Protein Ligand: The product from Step A, which now has a free amine from the deprotected Boc group, is reacted with the target protein ligand (which should have an activated carboxylic acid).

-

Alternatively, the sequence of coupling can be reversed.

-

-

Final Purification:

-

The final PROTAC molecule is purified to a high degree using preparative reverse-phase HPLC.

-

The identity and purity of the final product are confirmed by analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR.

-

Visualizations

The following diagrams illustrate the key concepts and workflows discussed.

References

Methodological & Application

Application Notes: N'-Boc-N-(Gly-Oleoyl)-Lys Conjugation to a Target Protein

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein lipidation is a critical post-translational modification that plays a fundamental role in regulating protein structure, function, and subcellular localization. The covalent attachment of lipid moieties can enhance protein-membrane interactions, facilitate protein-protein interactions, and influence signaling pathways. This application note provides a detailed protocol for the conjugation of N'-Boc-N-(Gly-Oleoyl)-Lysine, a lipidated amino acid, to a target protein. This process allows for the site-specific introduction of an oleoyl (B10858665) group, enabling studies on the effects of lipidation on protein behavior and the development of lipidated protein therapeutics.

The protocol describes a two-step process. First, the carboxyl group of N'-Boc-N-(Gly-Oleoyl)-Lys is activated using a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This activated intermediate is then reacted with primary amines (lysine residues or the N-terminus) on the target protein to form stable amide bonds. Subsequent purification and characterization steps ensure the quality and integrity of the final lipidated protein conjugate.

Experimental Protocols

Materials and Reagents

-

Target Protein

-

N'-Boc-N-(Gly-Oleoyl)-Lysine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dialysis tubing (MWCO appropriate for the target protein)

-

Bradford Assay Reagent

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) reagents

-

Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

Protocol 1: Activation of N'-Boc-N-(Gly-Oleoyl)-Lysine

-

Dissolve N'-Boc-N-(Gly-Oleoyl)-Lysine in anhydrous DMF to a final concentration of 10 mM.

-

Add a 1.5-fold molar excess of EDC to the solution.

-

Add a 1.5-fold molar excess of NHS to the solution.

-

Incubate the reaction mixture at room temperature for 1 hour with gentle stirring, protected from light. This reaction forms the NHS-ester of N'-Boc-N-(Gly-Oleoyl)-Lysine.

Protocol 2: Conjugation to the Target Protein

-

Prepare the target protein in PBS at a concentration of 1-5 mg/mL.

-

Add the activated N'-Boc-N-(Gly-Oleoyl)-Lysine-NHS ester solution to the protein solution at a 10 to 20-fold molar excess. The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

-

Quench the reaction by adding a final concentration of 50 mM Tris-HCl, pH 7.5.

Protocol 3: Purification of the Conjugated Protein

-

Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cut-off (MWCO).

-

Perform dialysis against PBS at 4°C with at least three buffer changes over 24-48 hours to remove unreacted lipid and byproducts.

-

Alternatively, size-exclusion chromatography (SEC) can be used for purification.

Protocol 4: Characterization of the Conjugate

-

Protein Concentration: Determine the final protein concentration using a Bradford assay.

-

SDS-PAGE Analysis: Analyze the purified conjugate by SDS-PAGE to confirm conjugation. The lipidated protein should exhibit a slight shift in molecular weight compared to the unmodified protein.

-

Mass Spectrometry: Confirm the mass of the conjugated protein using MALDI-TOF or ESI-MS to determine the number of attached lipid moieties.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Conjugation

| Parameter | Unmodified Protein | Conjugated Protein |

| Initial Protein Concentration | 5.0 mg/mL | N/A |

| Final Protein Concentration | N/A | 3.8 mg/mL |

| Conjugation Efficiency | N/A | ~76% |

| Purity (by SDS-PAGE) | >95% | >90% |

| Molecular Weight (by MS) | 50,000 Da | 51,200 Da |

| Degree of Labeling | N/A | 2 lipid moieties/protein |

Visualizations

Caption: Experimental workflow for protein lipidation.

Caption: Signaling pathway of a lipidated protein.

Application Notes and Protocols: Cell Permeability Assay for Peptides Modified with N'-Boc-N-(Gly-Oleoyl)-Lys

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful intracellular delivery of therapeutic peptides is often hindered by the barrier of the cell membrane. Chemical modification of peptides is a common strategy to enhance their cell permeability. The modification with lipophilic moieties, such as the N'-Boc-N-(Gly-Oleoyl)-Lys group, is intended to increase the peptide's interaction with the lipid bilayer, thereby facilitating its entry into the cell. This document provides a detailed protocol for assessing the cell permeability of peptides modified with this lipophilic anchor. The protocol is designed to be a comprehensive guide for researchers in drug development and cellular biology, offering both a cell-based assay and a cell-free assay for a thorough evaluation of peptide permeability.

The primary method detailed is a cell-based assay utilizing a well-established cell line, followed by quantification of the internalized peptide using mass spectrometry, a label-free and highly sensitive detection method.[1] Additionally, a parallel artificial membrane permeability assay (PAMPA) is described as an initial, high-throughput screening method to assess passive diffusion.[2][3]

Key Experimental Protocols

Two primary protocols are provided to assess the cell permeability of this compound modified peptides:

-

Cellular Uptake Assay in HeLa Cells with LC-MS/MS Quantification: A quantitative analysis of peptide uptake in a human cell line.

-

Parallel Artificial Membrane Permeability Assay (PAMPA): A cell-free assay to evaluate the passive permeability of the modified peptide.[2][3]

Protocol 1: Cellular Uptake Assay in HeLa Cells with LC-MS/MS Quantification

This protocol details the steps to quantify the intracellular concentration of the modified peptide after incubation with HeLa cells.

1.1. Materials and Reagents

-

HeLa cells (ATCC® CCL-2™)

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose and L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound modified peptide

-

Isotopically labeled version of the modified peptide (for use as an internal standard)[1]

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

-

BCA Protein Assay Kit

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

96-well cell culture plates

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[6][7][8]

1.2. Experimental Workflow

Caption: Workflow for the cellular uptake assay of modified peptides.

1.3. Detailed Methodology

1.3.1. Cell Culture and Seeding

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed HeLa cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere and grow for 24 hours to reach approximately 80-90% confluency.

1.3.2. Peptide Preparation and Treatment

-

Prepare a 10 mM stock solution of the this compound modified peptide in DMSO.

-

Further dilute the stock solution in serum-free DMEM containing 0.1% BSA to final concentrations (e.g., 1, 5, 10, 25, 50 µM). The BSA is included to reduce non-specific binding of the lipophilic peptide to the plate.[4][5]

-

Remove the culture medium from the cells and wash once with PBS.

-

Add 100 µL of the peptide solutions to the respective wells. Include a vehicle control (DMEM with 0.5% DMSO and 0.1% BSA).

-

Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours) at 37°C.

1.3.3. Sample Collection and Lysis

-

After incubation, aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove any remaining extracellular peptide.

-

Lyse the cells by adding 50 µL of ice-cold lysis buffer containing a protease inhibitor cocktail to each well.

-

Incubate on ice for 30 minutes with gentle shaking.

-

Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube. A small aliquot should be taken to determine the total protein concentration using a BCA assay.

1.3.4. Peptide Extraction and LC-MS/MS Quantification

-

To the remaining lysate, add the isotopically labeled internal standard to a final known concentration.[1]

-

Precipitate the proteins by adding three volumes of ice-cold acetonitrile.

-

Vortex and incubate at -20°C for at least 1 hour.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant containing the peptide to a new tube and dry it using a vacuum concentrator.

-

Reconstitute the dried extract in an appropriate volume of LC-MS grade water with 0.1% formic acid.

-

Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[6][7][8] Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent peptide and the internal standard.[9]

-

Generate a standard curve using known concentrations of the modified peptide spiked into cell lysate to quantify the amount of peptide in the experimental samples.

-

Normalize the quantified peptide amount to the total protein concentration of each sample (expressed as ng of peptide per mg of total protein).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput, cell-free method to predict the passive diffusion of the modified peptide across a lipid membrane.[2][3]

2.1. Materials and Reagents

-

PAMPA plate system (e.g., a 96-well donor plate with a permeable filter support and a 96-well acceptor plate)

-

Phosphatidylcholine in dodecane (B42187) (or a commercially available brain lipid mixture)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound modified peptide

-

DMSO

-

UV-Vis spectrophotometer or LC-MS/MS system

2.2. Experimental Workflow

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

2.3. Detailed Methodology

-

Membrane Coating: Apply a small volume (e.g., 5 µL) of the lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane) to the filter of each well in the donor plate.

-

Acceptor Plate Preparation: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

-

Donor Solution Preparation: Prepare a solution of the modified peptide in PBS (pH 7.4) at a known concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<1%).

-

Assay Assembly and Incubation: Carefully place the lipid-coated donor plate onto the acceptor plate. Add 200 µL of the donor peptide solution to each well of the donor plate.

-

Incubate the plate assembly at room temperature for a defined period (e.g., 4 to 18 hours) in a humidified chamber to prevent evaporation.

-

Concentration Measurement: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry if the peptide has a chromophore, or preferably LC-MS/MS for higher sensitivity and specificity).

-

Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_A(t) / C_eq)

Where:

-

Vd is the volume of the donor well

-

Va is the volume of the acceptor well

-

A is the filter area

-

t is the incubation time

-

C_A(t) is the concentration of the peptide in the acceptor well at time t

-

C_eq is the equilibrium concentration, calculated as (C_D(t) * Vd + C_A(t) * Va) / (Vd + Va)

-

C_D(t) is the concentration of the peptide in the donor well at time t

-

Data Presentation

The quantitative data from these assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Cellular Uptake of this compound Modified Peptide in HeLa Cells

| Treatment Concentration (µM) | Incubation Time (hours) | Intracellular Peptide Concentration (ng/mg protein) ± SD |

| 1 | 1 | |

| 1 | 4 | |

| 1 | 12 | |

| 1 | 24 | |

| 5 | 1 | |

| 5 | 4 | |

| 5 | 12 | |

| 5 | 24 | |

| 10 | 1 | |

| 10 | 4 | |

| 10 | 12 | |

| 10 | 24 | |

| 25 | 1 | |

| 25 | 4 | |

| 25 | 12 | |

| 25 | 24 | |

| 50 | 1 | |

| 50 | 4 | |

| 50 | 12 | |

| 50 | 24 | |

| Vehicle Control | 24 | Not Detected |

Table 2: PAMPA Permeability of this compound Modified Peptide

| Compound | Concentration (µM) | Incubation Time (hours) | Papp (x 10⁻⁶ cm/s) ± SD | Permeability Classification |

| Modified Peptide | 100 | 5 | ||

| High Permeability Control (e.g., Propranolol) | 100 | 5 | High | |

| Low Permeability Control (e.g., Atenolol) | 100 | 5 | Low |

Permeability Classification Guidelines (for PAMPA):

-

High: Papp > 10 x 10⁻⁶ cm/s

-

Medium: Papp = 1 - 10 x 10⁻⁶ cm/s

-

Low: Papp < 1 x 10⁻⁶ cm/s

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for evaluating the cell permeability of peptides modified with the lipophilic this compound moiety. The combination of a cell-based assay for direct quantification of cellular uptake and a cell-free PAMPA assay for assessing passive diffusion offers a comprehensive approach. For lipophilic peptides, it is crucial to address potential challenges such as non-specific binding, which has been accounted for in the protocol by the inclusion of BSA.[4][5] The use of mass spectrometry for quantification ensures high sensitivity and accuracy, avoiding potential artifacts that can be associated with fluorescent labels.[1][10] These detailed methodologies and data presentation formats will aid researchers in systematically and effectively characterizing the permeability of their novel peptide candidates.

References

- 1. Probing label-free intracellular quantification of free peptide by MALDI-ToF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 3. PAMPA | Evotec [evotec.com]

- 4. Use of simulated intestinal fluid for Caco-2 permeability assay of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resolian.com [resolian.com]

- 6. researchgate.net [researchgate.net]

- 7. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols: Site-Specific Incorporation of N'-Boc-N-(Gly-Oleoyl)-Lys into Synthetic Peptides

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

The conjugation of lipids to peptides, or lipidation, is a powerful strategy in drug development to enhance the therapeutic properties of peptide-based candidates. Lipidation can significantly improve a peptide's pharmacokinetic profile by increasing its half-life in circulation, enhancing its association with cell membranes, and facilitating its transport across biological barriers.[1] N'-Boc-N-(Gly-Oleoyl)-Lys is a specialized amino acid building block designed for the site-specific incorporation of an oleoyl (B10858665) lipid moiety into a peptide sequence during Solid-Phase Peptide Synthesis (SPPS).

This building block consists of a lysine (B10760008) residue where the epsilon-amino (Nε) group is acylated with oleic acid via a glycine (B1666218) spacer, and the alpha-amino (Nα) group is protected with a tert-butyloxycarbonyl (Boc) group. The oleoyl group, a monounsaturated C18 fatty acid, imparts significant hydrophobicity, which can promote interactions with lipid bilayers and albumin, thereby reducing renal clearance and prolonging systemic exposure. This modification is particularly valuable for developing long-acting peptide therapeutics, targeted drug delivery systems, and novel vaccine adjuvants.[1][2]

These application notes provide a comprehensive guide and detailed protocols for the efficient incorporation of this compound into a target peptide sequence using standard SPPS methodologies, followed by purification and characterization.

2. Properties of this compound

A summary of the key chemical properties of the this compound building block is provided below. This data is essential for calculating reagent quantities and for the characterization of the final lipopeptide.

| Property | Value | Reference |

| IUPAC Name | N6-(tert-butoxycarbonyl)-N2-(oleoylglycyl)lysine | [1] |

| CAS Number | 2353409-71-7 | [1] |

| Chemical Formula | C31H57N3O6 | [1] |

| Molecular Weight | 567.81 g/mol | [1] |

| Exact Mass | 567.4247 | [1] |

3. Experimental Protocols

The following protocols describe the incorporation of this compound into a peptide sequence using manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS), followed by cleavage, purification, and analysis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis using the 9-fluorenylmethoxycarbonyl (Fmoc) strategy. The this compound building block is coupled after the removal of the N-terminal Fmoc group of the preceding amino acid.

Materials and Reagents:

-

Rink Amide or Wang resin

-

Fmoc-protected amino acids

-

This compound

-

Coupling Reagents: HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Fmoc Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Methanol (Peptide synthesis grade)

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

-

Cold diethyl ether

-

SPPS reaction vessel

Procedure:

-

Resin Preparation:

-

Standard Fmoc Amino Acid Coupling Cycle (Repeat for each amino acid before the lipidated lysine):

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (5-7 times).[4]

-

Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (4 eq.), HBTU (3.8 eq.), and HOBt (4 eq.) in DMF. Add DIEA (8 eq.) and allow the mixture to pre-activate for 2-5 minutes.[4]

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Drain the reaction solution and wash the resin with DMF (5-7 times). Confirm coupling completion with a Kaiser test (optional).[5]

-

-

Incorporation of this compound:

-

Perform the Fmoc deprotection on the N-terminal amino acid of the growing peptide chain as described in step 2.

-

Activation of Lipidated Lysine: In a separate vial, dissolve this compound (2-3 eq.), HBTU (1.9-2.9 eq.), and HOBt (2-3 eq.) in DMF. Note: Due to the hydrophobicity of the oleoyl chain, ensure complete dissolution; gentle warming or sonication may be required. Add DIEA (4-6 eq.) and allow to pre-activate for 5-10 minutes.

-

Coupling: Add the activated lipidated lysine solution to the resin. Agitate the reaction for 2-4 hours. A longer coupling time or a double coupling may be necessary to overcome potential steric hindrance and aggregation.

-

Washing: Drain the coupling solution and wash the resin extensively with DMF (5-7 times) followed by DCM (3 times) to remove all soluble reagents.

-

-

Chain Elongation & Final Deprotection:

-

Continue coupling subsequent Fmoc-amino acids as per the standard cycle (step 2) until the sequence is complete.

-

After coupling the final amino acid, perform a final Fmoc deprotection.

-

-

Cleavage and Side-Chain Deprotection:

-

Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail (TFA/TIS/H2O) to the resin and agitate at room temperature for 2-3 hours.[4]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether once more.

-

Dry the crude peptide pellet under vacuum.

-

Protocol 2: Purification and Characterization

The crude lipopeptide must be purified and its identity confirmed. The increased hydrophobicity will affect its behavior during chromatography.

A. Purification by Reverse-Phase HPLC (RP-HPLC)

-

System: A preparative RP-HPLC system with a C18 column is recommended.[6]

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).

-

Gradient: Due to the high hydrophobicity of the oleoyl group, a shallower gradient with a higher starting percentage of Mobile Phase B may be required compared to non-lipidated peptides. A typical starting gradient might be 30-80% B over 40 minutes. This must be optimized for each specific peptide.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Procedure:

-

Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMSO or Acetic Acid) and dilute with Mobile Phase A.

-

Inject the sample onto the equilibrated C18 column.

-

Run the optimized gradient and collect fractions corresponding to the major peak.

-

Analyze fractions for purity by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the final purified lipopeptide.

-

B. Characterization by Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS.[6][7]

-

Procedure:

-

Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., Water/ACN with 0.1% formic acid for ESI-MS).

-

Infuse the sample into the mass spectrometer.

-

Acquire the mass spectrum and compare the observed molecular weight with the theoretical calculated mass of the lipopeptide. The presence of the oleoyl-glycyl-lysine modification will result in a significant mass addition to the peptide backbone.

-

4. Representative Data

The following table presents example analytical data for a hypothetical 10-amino acid peptide ("Peptide-A") and its lipidated analogue ("Peptide-A-Lipo"), demonstrating the expected changes upon incorporation of this compound (after cleavage and deprotection).

| Parameter | Peptide-A (Control) | Peptide-A-Lipo | Expected Observation |

| Theoretical MW (Da) | 1250.5 | 1782.3 | Mass increase of 531.8 Da corresponding to the C31H55N2O3 moiety. |

| Observed MW (ESI-MS) | 1250.6 | 1782.4 | Observed mass matches the theoretical mass, confirming successful incorporation. |

| RP-HPLC Retention Time (min) | 15.2 | 28.7 | Significant increase in retention time due to the high hydrophobicity of the oleoyl chain. |

| Purity (Post-Purification) | >98% | >98% | High purity is achievable with optimized synthesis and purification protocols. |

5. Visualizations

References

- 1. medkoo.com [medkoo.com]

- 2. Applications of Peptide-Based Drug Delivery Systems in Biomedicine - Creative Peptides [creative-peptides.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Identification of lipopeptide isoforms by MALDI-TOF-MS/MS based on the simultaneous purification of iturin, fengycin, and surfactin by RP-HPLC | Semantic Scholar [semanticscholar.org]

- 7. Rapid isolation and characterization of bacterial lipopeptides using liquid chromatography and mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Characterization of N'-Boc-N-(Gly-Oleoyl)-Lys Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Boc-N-(Gly-Oleoyl)-Lysine conjugates are lipidated amino acid derivatives with significant potential in drug delivery and bioconjugation. The covalent attachment of an oleoyl (B10858665) group enhances hydrophobicity, which can improve membrane permeability and bioavailability of conjugated molecules. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, site-specific deprotection and subsequent conjugation. Accurate and robust analytical methods are crucial for the characterization, quality control, and stability testing of these conjugates. This document provides detailed protocols for the primary analytical techniques used to characterize these molecules.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of N'-Boc-N-(Gly-Oleoyl)-Lys conjugates and for separating them from starting materials and byproducts. The hydrophobicity of the oleoyl chain allows for strong retention on C18 columns.

Experimental Protocol: RP-HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient Elution: A linear gradient from 60% to 100% Mobile Phase B over 20 minutes is a good starting point, which can be optimized based on the separation of impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210-220 nm, where the amide bonds exhibit absorbance.

-

Sample Preparation: Dissolve the conjugate in a minimal amount of the initial mobile phase composition (e.g., 60% acetonitrile/water).

-

Injection Volume: 10-20 µL.

-

Data Analysis: The purity of the conjugate is determined by integrating the peak area of the main component relative to the total peak area.

Data Presentation: HPLC

| Compound | Retention Time (min) | Purity (%) |

| This compound | 15.8 | >95 |

| Oleic Acid | 18.2 | - |

| N-Boc-Lysine | 5.3 | - |

| Glycine (B1666218) | 2.1 | - |

Experimental Workflow for RP-HPLC Analysis

Caption: Workflow for purity assessment by RP-HPLC.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound conjugates. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD) are suitable solvents.

-

Sample Preparation: Dissolve 5-10 mg of the conjugate in approximately 0.6 mL of the deuterated solvent.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Key signals to identify are the t-butyl protons of the Boc group, the vinyl protons of the oleoyl chain, and the various methylene (B1212753) and methine protons of the lysine (B10760008) and glycine residues.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will confirm the presence of carbonyl carbons from the amide and carbamate (B1207046) groups, as well as the carbons of the oleoyl chain and the Boc group.[1][2]

-

-

Data Analysis: Chemical shifts, signal integrations, and coupling patterns are analyzed to confirm the structure of the conjugate.

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Boc (t-butyl) | ~1.45 (s, 9H) | ~80 (quaternary C), ~28 (CH₃) |

| Oleoyl (vinyl) | ~5.35 (m, 2H) | ~130 |

| Oleoyl (alkyl chain) | 0.8-2.3 (m) | 14-35 |

| Lysine (α-CH) | ~4.2-4.4 (m, 1H) | ~54 |

| Glycine (α-CH₂) | ~3.8-4.0 (d, 2H) | ~43 |

| Amide NH | 6.5-8.0 (br) | - |

| Carbonyls (Amide, Carbamate) | - | 170-175 |

Logical Flow for NMR-based Structure Confirmation

Caption: Logic for structural confirmation using NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the conjugate, such as amides and carbamates.

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, or as a KBr pellet.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for the key functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amide) | 3300-3500 | Broad |

| C-H Stretch (Alkyl) | 2850-2960 | Strong, sharp |

| C=O Stretch (Carbamate - Boc) | ~1700 | Strong |

| C=O Stretch (Amide I) | 1630-1680 | Strong |

| N-H Bend (Amide II) | 1510-1580 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the this compound conjugate and for providing structural information through fragmentation analysis. Electrospray ionization (ESI) is a common technique for these types of molecules.

Experimental Protocol: LC-MS

-

Instrumentation: A liquid chromatography system coupled to a mass spectrometer with an ESI source.

-

Chromatography: Use the same HPLC conditions as described in Section 1 to separate the analyte before it enters the mass spectrometer.

-

Mass Spectrometry:

-

Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

-

Full Scan Analysis: Acquire a full scan to determine the m/z of the parent ion.

-

Tandem MS (MS/MS): Perform fragmentation of the parent ion to confirm the structure. Key fragmentation patterns include the loss of the Boc group and cleavage of the amide bonds.[3]

-

-

Data Analysis: Compare the observed m/z of the parent ion with the calculated theoretical mass. Analyze the fragmentation pattern to confirm the connectivity of the oleoyl, glycine, and lysine moieties.

Data Presentation: Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 596.46 | 596.5 |

| [M-Boc+H]⁺ | 496.39 | 496.4 |

| [Oleoyl-Gly]⁺ | 338.31 | 338.3 |

| [Lys(Boc)]⁺ | 247.16 | 247.2 |

Signaling Pathway for MS/MS Fragmentation

Caption: Predicted MS/MS fragmentation pathway.

Conclusion

The combination of HPLC, NMR, FTIR, and mass spectrometry provides a comprehensive analytical toolkit for the characterization of this compound conjugates. These methods allow for the unambiguous confirmation of the chemical structure, assessment of purity, and identification of key functional groups, which are critical for the development and application of these promising molecules in research and drug development.

References

N'-Boc-N-(Gly-Oleoyl)-Lys solubility and preparation for in vitro assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the solubility and preparation of N'-Boc-N-(Gly-Oleoyl)-Lys for in vitro assays. This lipopeptide is a valuable tool in various research applications, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs)[1][2].

Introduction to this compound

This compound is a lipid-modified and Boc-protected lysine (B10760008) derivative[3]. The oleoyl (B10858665) group, a long-chain fatty acid, imparts significant lipophilicity to the molecule. This characteristic is crucial for its function in certain biological applications, such as improving cell permeability or mediating interactions with lipid membranes. However, this lipophilicity also presents challenges for its handling and preparation in aqueous solutions typical of in vitro biological assays.

The Boc (tert-butoxycarbonyl) protecting group on the lysine's alpha-amino group allows for controlled, site-specific conjugation in synthetic chemistry, making it a versatile building block for complex molecules like PROTACs[4][5]. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component, for which this compound can be a part, is critical for the proper orientation and proximity of the target protein and the E3 ligase.

Solubility of this compound

The high lipophilicity of this compound dictates its solubility profile. It is generally poorly soluble in aqueous solutions and requires the use of organic solvents to prepare stock solutions.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | 10 mM[1] |

| Ethanol | Data not available |

| Methanol | Data not available |

| Phosphate-Buffered Saline (PBS) | Poorly soluble |

| Water | Poorly soluble |

Note: The solubility in solvents other than DMSO has not been widely reported and should be determined empirically. When preparing solutions, it is crucial to start with a high-concentration stock in a suitable organic solvent, such as DMSO.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Calibrated micropipettes

-

Sterile microcentrifuge tubes

Procedure:

-

Weighing the Compound: Accurately weigh out a desired amount of this compound. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 5.68 mg of the compound.

-

Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed compound. For the example above, add 1 ml of DMSO.

-

Solubilization: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming (to 37°C) may be applied if necessary, but care should be taken to avoid degradation.

-

Storage: Store the stock solution at -20°C or -80°C for long-term storage. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the preparation of working solutions from the 10 mM DMSO stock for use in cell-based assays. It is critical to minimize the final concentration of DMSO in the cell culture medium, as it can be toxic to cells, typically not exceeding 0.1-1%[6].

Materials:

-

10 mM this compound in DMSO (from Protocol 3.1)

-

Pre-warmed cell culture medium

-

Sterile microcentrifuge tubes or a 96-well plate

-

Vortex mixer

Procedure:

-

Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, first dilute the 10 mM stock 1:100 in culture medium to get a 100 µM intermediate solution (with 1% DMSO).

-

Final Dilution: Add the intermediate solution to the cell culture wells to achieve the desired final concentration. For example, to get a final concentration of 10 µM, add 10 µl of the 100 µM intermediate solution to 90 µl of cell culture medium in a well of a 96-well plate.

-

Mixing: Mix the final solution gently by pipetting up and down or by gentle agitation of the plate.

-

Control Wells: Prepare control wells containing the same final concentration of DMSO as the experimental wells to account for any solvent effects.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound for an in vitro assay.

Caption: Workflow for preparing this compound solutions.

Hypothetical Signaling Pathway

This diagram shows a simplified, hypothetical signaling pathway illustrating the mechanism of action of a PROTAC utilizing a linker derived from this compound.

Caption: PROTAC-mediated protein degradation pathway.

References

Step-by-step guide to deprotecting the Boc group from N'-Boc-N-(Gly-Oleoyl)-Lys

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic and peptide synthesis due to its stability under various conditions and its straightforward removal under acidic conditions.[1] Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection because of its effectiveness and volatility, which simplifies product isolation.[1]

This document provides a detailed protocol for the deprotection of the Boc group from N'-Boc-N-(Gly-Oleoyl)-Lys, a lipopeptide conjugate. The procedure involves the acid-catalyzed cleavage of the Boc group to yield the corresponding primary amine as a trifluoroacetate (B77799) salt.

Mechanism of Boc Deprotection

The acid-catalyzed removal of the Boc group proceeds through a four-step mechanism:[1][2]

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1]

-

Carbocation Formation: This protonation leads to the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate.[1][2]

-

Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide.[1][2]

-

Amine Salt Formation: The resulting free amine is then protonated by the excess TFA to form the stable trifluoroacetate salt.[1]

A reactive tert-butyl cation is generated during this process, which can lead to undesired side reactions by alkylating nucleophilic functional groups.[1][3] To prevent this, scavengers are added to the reaction mixture to trap the carbocation.[4]

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental Protocol

This protocol details the solution-phase deprotection of this compound using a TFA/DCM mixture.

3.1. Materials and Reagents

-

This compound

-

Dichloromethane (B109758) (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (B1312306) (TIS) or Water (H₂O) as a scavenger[4][5]

-

Cold diethyl ether ((CH₃CH₂)₂O)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Centrifuge (optional)

-

Nitrogen or Argon line

3.2. Deprotection Procedure

-

Preparation: In a round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Reagent Addition: While stirring, add a scavenger to the solution. Use 2.5-5% (v/v) of water or triisopropylsilane (TIS).[1][5]

-

Deprotection Reaction: Slowly add the deprotection reagent, typically a solution of 25-50% TFA in DCM, to the reaction mixture at room temperature.[6] The reaction is often run for 1 to 4 hours.[1][4] Caution: This reaction generates carbon dioxide gas; ensure the system is not closed.[1][2]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[4]

-

Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene.[1]

-

Product Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the deprotected product (the TFA salt).[1]

-

Isolation: Isolate the precipitated solid by filtration or by centrifugation followed by decantation of the ether.[1]

-

Washing and Drying: Wash the product pellet with additional cold diethyl ether to remove any remaining scavengers and soluble impurities.[1] Dry the final product, N-(Gly-Oleoyl)-Lys TFA salt, under high vacuum.

Quantitative Data Summary

The following table summarizes typical reaction parameters for Boc deprotection using TFA.

| Parameter | Value/Condition | Rationale | Citation |

| Substrate Conc. | ~0.1 M in DCM | Ensures adequate solubility and reaction kinetics. | |

| TFA Concentration | 25-50% (v/v) in DCM | Sufficient acid strength for efficient cleavage without being overly harsh. | [6] |

| Scavenger | 2.5-5% (v/v) H₂O or TIS | Traps the reactive tert-butyl cation to prevent side reactions. | [1][5] |

| Temperature | Room Temperature (20-25 °C) | Provides a balance between reaction rate and stability of the product. | [4] |

| Reaction Time | 1 - 4 hours | Typically sufficient for complete deprotection; should be monitored. | [1][4] |

| Expected Yield | >90% | High yields are common for this type of reaction. |

Troubleshooting

-

Incomplete Deprotection: If analysis shows remaining starting material, the cause may be insufficient acid concentration or reaction time.[4] Consider increasing the reaction time or using a higher concentration of TFA.

-

Side Product Formation: Unexpected peaks in LC-MS may indicate alkylation by the tert-butyl cation.[4] Ensure an adequate amount of scavenger is used in subsequent reactions. The oleoyl (B10858665) double bond is generally stable to TFA, but using TIS is a good precaution.

Visualized Experimental Workflow

Caption: Step-by-step workflow for Boc deprotection.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 3. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

Troubleshooting & Optimization

Optimizing the coupling efficiency of N'-Boc-N-(Gly-Oleoyl)-Lys to a peptide

Welcome to the technical support center for optimizing the coupling of N'-Boc-N-(Gly-Oleoyl)-Lys to your peptide sequence. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in peptide lipidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound to a peptide?

A1: The primary challenges stem from the physicochemical properties of this compound. The long, hydrophobic oleoyl (B10858665) chain can lead to:

-

Poor Solubility: The lipidated amino acid may not dissolve well in standard solid-phase peptide synthesis (SPPS) solvents like N,N-Dimethylformamide (DMF).

-